N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide is a synthetic organic compound. It is characterized by the presence of a chlorinated aromatic ring, a pyrimidinone moiety, and a butanamide chain. Compounds with such structures are often explored for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidinone ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Attachment of the butanamide chain: This step may involve the reaction of the pyrimidinone intermediate with a butanoyl chloride or a similar reagent.
Introduction of the chlorinated aromatic ring: This can be done through a nucleophilic substitution reaction where the aromatic ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated aromatic ring can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Exploration of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-2-oxopyrimidin-1-yl)butanamide: Lacks the dimethyl groups on the pyrimidinone ring.
N-(4-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide: Lacks the chlorine atom on the aromatic ring.
Uniqueness
N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-5-15(21-12(4)8-11(3)19-17(21)23)16(22)20-13-7-6-10(2)14(18)9-13/h6-9,15H,5H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKJYOMXPGKLTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)C)Cl)N2C(=CC(=NC2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.